molecular formula C21H20O2 B14197701 5-[(Benzyloxy)methyl]-7-phenylhept-4-en-6-ynal CAS No. 917774-19-7

5-[(Benzyloxy)methyl]-7-phenylhept-4-en-6-ynal

Cat. No.: B14197701
CAS No.: 917774-19-7
M. Wt: 304.4 g/mol
InChI Key: JFFYYPHXOWUUCL-UHFFFAOYSA-N
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Description

5-[(Benzyloxy)methyl]-7-phenylhept-4-en-6-ynal is an organic compound characterized by its unique structure, which includes a benzyloxy group, a phenyl group, and an enynal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Benzyloxy)methyl]-7-phenylhept-4-en-6-ynal typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve the use of boronic esters as intermediates. These esters can be selectively functionalized and deprotected under mild conditions, allowing for efficient synthesis . The use of molecular sieves and sonication as green chemistry tools can also enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(Benzyloxy)methyl]-7-phenylhept-4-en-6-ynal undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can convert carbonyl groups to alcohols or alkanes.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, boronic acids for Suzuki–Miyaura coupling, and molecular sieves for aminomethylation . Conditions often involve mild temperatures and the use of solvents like ethanol or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

5-[(Benzyloxy)methyl]-7-phenylhept-4-en-6-ynal has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(Benzyloxy)methyl]-7-phenylhept-4-en-6-ynal involves its interaction with molecular targets such as enzymes. For instance, molecular docking studies have shown that derivatives of this compound can bind to the active site of cytochrome P450 enzymes, inhibiting their activity . This interaction can disrupt the metabolic pathways of pathogenic organisms, leading to their inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Benzyloxy)methyl]-7-phenylhept-4-en-6-ynal is unique due to its enynal moiety, which provides distinct reactivity and potential for diverse chemical transformations. Its combination of benzyloxy and phenyl groups also contributes to its versatility in synthetic applications.

Properties

CAS No.

917774-19-7

Molecular Formula

C21H20O2

Molecular Weight

304.4 g/mol

IUPAC Name

7-phenyl-5-(phenylmethoxymethyl)hept-4-en-6-ynal

InChI

InChI=1S/C21H20O2/c22-16-8-7-13-21(15-14-19-9-3-1-4-10-19)18-23-17-20-11-5-2-6-12-20/h1-6,9-13,16H,7-8,17-18H2

InChI Key

JFFYYPHXOWUUCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(=CCCC=O)C#CC2=CC=CC=C2

Origin of Product

United States

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